
Wdr5-IN-4 (tfa)
Vue d'ensemble
Description
WDR5-IN-4 (TFA): is an inhibitor of the WIN site of chromatin-associated WD repeat-containing protein 5 (WDR5). It has a dissociation constant (Kd) of 0.1 nanomolar. This compound displaces WDR5 from chromatin and decreases the expression of associated genes, causing translational inhibition and nucleolar stress. It is known for its anti-cancer activity .
Applications De Recherche Scientifique
Chemistry: WDR5-IN-4 (TFA) is used as a research tool to study the role of WDR5 in chromatin biology and gene expression. It helps in understanding the molecular mechanisms underlying chromatin-associated processes .
Biology: In biological research, WDR5-IN-4 (TFA) is used to investigate the function of WDR5 in various cellular processes, including transcriptional regulation and nucleolar stress. It is also used to study the impact of WDR5 inhibition on cell proliferation and differentiation .
Medicine: WDR5-IN-4 (TFA) has shown potential as an anti-cancer agent. It is used in preclinical studies to evaluate its efficacy in inhibiting cancer cell growth and inducing cell death. The compound is also being explored for its potential therapeutic applications in treating various types of cancer .
Industry: In the pharmaceutical industry, WDR5-IN-4 (TFA) is used in drug discovery and development. It serves as a lead compound for developing new inhibitors targeting WDR5 and related proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of WDR5-IN-4 (TFA) involves multiple synthetic steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of WDR5-IN-4 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in batch reactors, and the final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: WDR5-IN-4 (TFA) undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the compound.
Common Reagents and Conditions:
Substitution Reactions: Often involve nucleophiles or electrophiles under controlled temperature and solvent conditions.
Oxidation and Reduction Reactions: Utilize oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride under specific pH and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .
Mécanisme D'action
WDR5-IN-4 (TFA) exerts its effects by binding to the WIN site of WDR5, a chromatin-associated protein. This binding displaces WDR5 from chromatin, leading to decreased expression of associated genes. The inhibition of WDR5 results in translational inhibition and nucleolar stress, which ultimately leads to anti-cancer effects. The molecular targets and pathways involved include the disruption of WDR5-mediated chromatin interactions and the inhibition of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds:
OICR-9429: Another WIN site inhibitor of WDR5 with similar anti-cancer properties.
Compound 19: A WBM site inhibitor of WDR5, which also disrupts WDR5-mediated interactions but through a different binding site.
Uniqueness: WDR5-IN-4 (TFA) is unique in its high affinity for the WIN site of WDR5, with a dissociation constant of 0.1 nanomolar. This high affinity makes it a potent inhibitor of WDR5, leading to significant translational inhibition and nucleolar stress. Its specificity for the WIN site distinguishes it from other inhibitors that may target different sites on WDR5 .
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methylpyridin-3-yl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2FN5O.C2HF3O2/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16;3-2(4,5)1(6)7/h3-12,29H,13-14H2,1-2H3,(H,30,34);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPJMNSZVVBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23Cl2F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




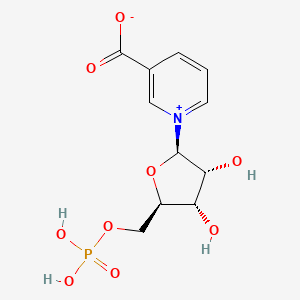
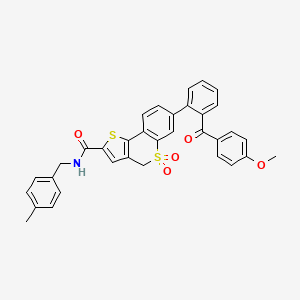

![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B8107666.png)
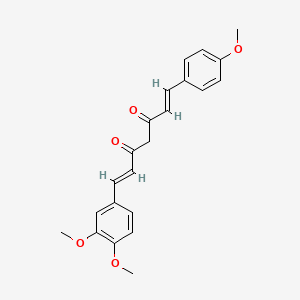
![4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide](/img/structure/B8107674.png)
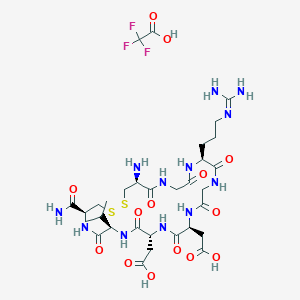


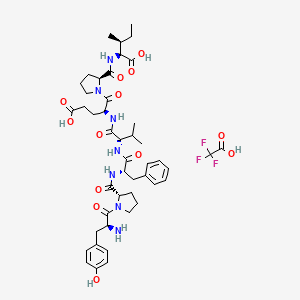
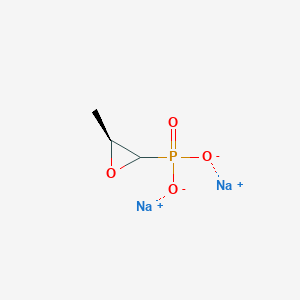
![1-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)imidazole-2-carboxamide](/img/structure/B8107718.png)
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide](/img/structure/B8107720.png)